Ethyl 6-methyl-1,4,5,6-tetrahydropyridazine-3-carboxylate
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Overview
Description
3-Pyridazinecarboxylicacid,1,4,5,6-tetrahydro-6-methyl-,ethylester(9CI) is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are used in various pharmaceutical and agrochemical applications. This particular compound features a pyridazine ring with an ethyl ester group, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridazinecarboxylicacid,1,4,5,6-tetrahydro-6-methyl-,ethylester(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with diketones or ketoesters, followed by esterification to introduce the ethyl ester group. The reaction conditions often require acidic or basic catalysts and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Pyridazinecarboxylicacid,1,4,5,6-tetrahydro-6-methyl-,ethylester(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazinone derivatives.
Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine or tetrahydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
Scientific Research Applications
3-Pyridazinecarboxylicacid,1,4,5,6-tetrahydro-6-methyl-,ethylester(9CI) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for cardiovascular and anti-inflammatory drugs.
Industry: Utilized in the production of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 3-Pyridazinecarboxylicacid,1,4,5,6-tetrahydro-6-methyl-,ethylester(9CI) involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of phosphodiesterase enzymes, which play a role in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler structure with similar biological activities.
Pyridazinone: Contains an additional oxygen atom, leading to different chemical properties.
Dihydropyridazine: A reduced form of pyridazine with distinct reactivity.
Uniqueness
3-Pyridazinecarboxylicacid,1,4,5,6-tetrahydro-6-methyl-,ethylester(9CI) is unique due to its specific substitution pattern and the presence of the ethyl ester group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H14N2O2 |
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Molecular Weight |
170.21 g/mol |
IUPAC Name |
ethyl 6-methyl-1,4,5,6-tetrahydropyridazine-3-carboxylate |
InChI |
InChI=1S/C8H14N2O2/c1-3-12-8(11)7-5-4-6(2)9-10-7/h6,9H,3-5H2,1-2H3 |
InChI Key |
UHQAUOGHFOGMQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(CC1)C |
Origin of Product |
United States |
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